D-myo-inositol 4,5-bisphosphate ammonium salt is a salt form of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2), a critically important signaling lipid found in small quantities in the inner leaflet of the plasma membrane of eukaryotic cells. [] PIP2 is involved in various cellular processes, including signal transduction, membrane trafficking, ion channel regulation, and cytoskeletal organization. [] The ammonium salt form of PIP2 is commonly utilized in scientific research due to its increased solubility and stability compared to the free acid form.
D-myo-Inositol 4,5-bisphosphate ammonium salt is a significant member of the inositol phosphate family, which plays a crucial role in various biological processes, particularly in signal transduction pathways. This compound has the empirical formula and a molecular weight of approximately 408.24 g/mol. It is primarily utilized in scientific research for its involvement in cellular signaling mechanisms, particularly those related to phosphoinositides.
D-myo-Inositol 4,5-bisphosphate ammonium salt can be synthesized through various chemical methods and is also available from specialized chemical suppliers. It is derived from myo-inositol, which is a naturally occurring sugar alcohol found in many plants and animal tissues.
This compound belongs to the class of phosphoinositides, which are phosphorylated derivatives of inositol. It is categorized as a signaling molecule due to its role in intracellular signaling pathways.
The synthesis of D-myo-Inositol 4,5-bisphosphate ammonium salt typically involves the phosphorylation of myo-inositol derivatives. Various synthetic routes have been developed to achieve this, often requiring specific reagents and conditions to ensure the stability and efficacy of the final product.
D-myo-Inositol 4,5-bisphosphate ammonium salt features a cyclohexane ring with multiple hydroxyl groups and phosphate groups attached at specific positions (4 and 5). The presence of ammonium ions contributes to its solubility in water.
D-myo-Inositol 4,5-bisphosphate ammonium salt can undergo several types of chemical reactions:
These reactions are facilitated by various catalysts and reagents depending on the desired transformation. For example, oxidation may require oxidizing agents like potassium permanganate, while reduction might utilize lithium aluminum hydride.
The mechanism by which D-myo-Inositol 4,5-bisphosphate ammonium salt exerts its effects involves binding to specific receptors within cells. This interaction triggers downstream signaling cascades that are critical for various cellular functions.
For instance, when D-myo-Inositol 4,5-bisphosphate interacts with its receptor on the endoplasmic reticulum, it can lead to an increase in intracellular calcium levels, which is pivotal for processes such as muscle contraction and neurotransmitter release.
D-myo-Inositol 4,5-bisphosphate ammonium salt has diverse applications in scientific research:
This compound's unique structural features make it an invaluable reagent for researchers exploring the complex mechanisms underlying cellular communication and function.
Inositol phosphates constitute a diverse family of soluble molecules derived from the phosphorylation of the six-carbon cyclitol ring of myo-inositol. These compounds function as versatile signaling scaffolds that regulate an extraordinary range of cellular processes through their ability to engage specific protein domains with high precision. The myo-inositol ring serves as a "six-bit signaling scaffold" capable of generating 64 possible phosphorylation patterns, creating an extensive vocabulary for cellular communication [7]. This molecular diversity enables inositol phosphates to participate in multiple regulatory pathways:
Calcium Signaling: D-myo-inositol 1,4,5-trisphosphate (IP₃), generated directly from phosphatidylinositol 4,5-bisphosphate hydrolysis, functions as a potent second messenger that mobilizes calcium from endoplasmic reticulum stores by binding to IP₃ receptors [3]. This calcium release triggers downstream events including muscle contraction, neurotransmitter release, and gene expression.
Membrane Dynamics: Phosphatidylinositol 4,5-bisphosphate (PIP₂) itself serves as a critical intact lipid messenger that regulates membrane identity, recruits cytosolic proteins to membranes, and modulates ion channel activity [7] [10]. The electrostatic properties of its highly charged headgroup create an "electrostatic beacon" that attracts specific proteins to membrane microdomains.
Nuclear Functions: Higher inositol phosphates, particularly inositol hexakisphosphate (IP₆), participate in nuclear processes including mRNA export, chromatin remodeling, and DNA repair mechanisms [3] [9]. These molecules interact with specific protein domains to regulate gene expression and maintain genomic stability.
Table 1: Key Inositol Phosphates in Eukaryotic Signal Transduction
Inositol Phosphate | Phosphorylation Pattern | Primary Cellular Functions |
---|---|---|
IP₃ (Inositol 1,4,5-trisphosphate) | Positions 1,4,5 | Calcium mobilization, PKC activation |
PIP₂ (Phosphatidylinositol 4,5-bisphosphate) | Positions 4,5 (membrane-anchored) | Membrane identity, cytoskeletal organization, ion channel regulation |
IP₅ (Inositol pentakisphosphate) | Various isomers (e.g., IP5(4)) | PH domain regulation, protein scaffolding |
IP₆ (Inositol hexakisphosphate) | All positions phosphorylated | mRNA export, chromatin remodeling, endocytosis |
The signaling specificity of inositol phosphates arises from their precise stereochemistry and phosphorylation patterns. For instance, IP₃ 3-kinase demonstrates extraordinary selectivity by phosphorylating specifically at the 3-hydroxyl group of IP₃ to generate inositol 1,3,4,5-tetrakisphosphate (IP₄), despite the presence of multiple hydroxyl groups with similar chemical properties [3]. This enzymatic specificity highlights the exquisite molecular recognition mechanisms that underpin inositol phosphate signaling. The structural diversity among inositol pentakisphosphate isomers allows them to differentially regulate PH domain interactions, with IP5(4) demonstrating particularly effective inhibition of CPH binding to PtdIns(3,4)P₂ [8].
The molecular architecture of D-myo-inositol 4,5-bisphosphate confers unique biophysical and functional properties that define its signaling capabilities. The compound features a myo-inositol ring in its most stable chair conformation, with hydroxyl groups at positions 4 and 5 phosphorylated to form bisphosphate esters. In the ammonium salt form, the negatively charged phosphate groups are neutralized by ammonium counterions (NH₄⁺), enhancing solubility while preserving biological activity [1] [2]. This specific phosphorylation pattern creates a distinct electrostatic landscape that determines interaction specificity with various protein domains.
The three-dimensional conformation of the PIP₂ headgroup undergoes significant alterations upon phosphorylation. While phosphatidylinositol maintains a relatively perpendicular orientation relative to the membrane plane, phosphorylation at positions 4 and 5 induces a pronounced headgroup tilt [10]. This conformational change results from both steric factors and electrostatic interactions between the negatively charged phosphates and surrounding lipid headgroups. The C5 hydroxyl becomes the most solvent-exposed moiety in PIP₂, creating a specific recognition motif for phospholipase C enzymes that cleave the lipid to generate IP₃ and diacylglycerol [3] [10].
Table 2: Structural Features of PIP₂ in Membrane Environments
Structural Characteristic | Description | Functional Significance |
---|---|---|
Headgroup Conformation | Pronounced tilt relative to membrane normal | Increases accessibility to recognition motifs for effector proteins |
Electrostatic Properties | Multivalent negative charge (-4 at physiological pH) | Creates electrostatic beacon for recruiting cationic protein domains |
Membrane Insertion | Phosphodiester bond at depth similar to phosphatidylcholine | Positions headgroup optimally for protein interactions |
Solvent Exposure | C5 hydroxyl most solvent-accessible | Serves as recognition site for PLC enzymes |
Intramolecular H-bonding | Potential between C2 hydroxyl and phosphodiester oxygen | Stabilizes conformation favorable for PLC recognition |
The lateral organization of PIP₂ within membranes represents another critical aspect of its functionality. Despite constituting only approximately 1% of total phospholipids in the plasma membrane, PIP₂ molecules form transient nanodomains through both protein-mediated clustering and lipid-driven phase separation [10]. These nanodomains serve as signaling platforms that concentrate effector proteins, enhancing the efficiency and specificity of signaling cascades. The formation of these domains is facilitated by the unique biophysical properties of PIP₂, including its large headgroup size, high negative charge density, and specific interactions with cholesterol and saturated lipids.
The molecular recognition of PIP₂ by protein domains involves both specific hydrogen bonding patterns and electrostatic interactions. Pleckstrin homology (PH) domains exhibit varying degrees of specificity toward different phosphoinositides, with some capable of distinguishing even between structurally similar inositol phosphate isomers [8]. For instance, the C-terminal PH domain of pleckstrin demonstrates differential binding affinity for various inositol pentakisphosphate isomers, with IP5(4) inhibiting CPH binding to PtdIns(3,4)P₂ with significantly greater efficiency than other isomers [8]. This remarkable specificity stems from precise spatial complementarity between the phosphate groups and residues within the binding pocket, as revealed by high-resolution crystallographic studies.
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